molecular formula C14H14F3N5OS B2921968 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1448034-21-6

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2921968
CAS No.: 1448034-21-6
M. Wt: 357.36
InChI Key: ZJBYMBFZOLVEPZ-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a sophisticated chemical hybrid scaffold of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its structure incorporates two privileged pharmacophores: a 3-methyl-1,2,4-thiadiazole ring and a 5-(trifluoromethyl)pyridin-2-yl-piperazine unit. The 1,2,4-thiadiazole moiety is a well-established heterocycle in drug discovery, known for its versatility and presence in bioactive molecules . This compound is particularly valuable for researchers investigating the neurokinin-3 (NK-3) receptor pathway. The 3-methyl-1,2,4-thiadiazole group is a key structural feature found in potent and selective NK-3 receptor antagonists, such as Fezolinetant, which have been explored for the treatment of sex-hormone dependent diseases and other CNS-related disorders . The piperazine linker, coupled with the electron-deficient 5-(trifluoromethyl)pyridine group, enhances the molecule's potential for central nervous system (CNS) penetration and provides optimal physiochemical properties for target engagement. Furthermore, the trifluoromethyl group is a common bioisostere used to improve metabolic stability, bioavailability, and binding affinity . This makes the compound a critical intermediate for synthesizing novel analogues and a valuable tool compound for probing biological mechanisms. Its primary research applications include the development of new therapeutic agents, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules targeting G-protein coupled receptors (GPCRs). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5OS/c1-9-19-12(24-20-9)13(23)22-6-4-21(5-7-22)11-3-2-10(8-18-11)14(15,16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYMBFZOLVEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic molecule that combines the thiadiazole and piperazine moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15F3N4OS\text{C}_{14}\text{H}_{15}\text{F}_{3}\text{N}_{4}\text{OS}

This structure includes a 3-methyl-1,2,4-thiadiazole ring and a trifluoromethyl pyridine derivative linked through a piperazine group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .
  • Anticancer Activity
    • Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HT-29 and Jurkat cells .
    • The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.
  • CNS Activity
    • Compounds with piperazine structures are known to interact with neurotransmitter systems. Preliminary studies suggest that derivatives of this compound may possess CNS activity, potentially acting as anxiolytics or antidepressants .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Antimicrobial2-Amino-1,3,4-thiadiazole derivativesMIC = 32.6 μg/mL against E. coli
AnticancerThiadiazole-pyridine hybridsSignificant cytotoxicity in HT-29
CNS ActivityPiperazine-based compoundsAnxiolytic effects observed

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar thiadiazole compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interaction with Receptors : The piperazine component may facilitate interactions with neurotransmitter receptors or ion channels in the CNS.
  • Induction of Oxidative Stress : Some derivatives induce oxidative stress in target cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical differences between the target compound and structurally related analogues:

Compound Name/Structure Core Features Key Substituents/Modifications Molecular Weight (g/mol) Reported Bioactivity Synthesis Reference
(Target Compound) 1,2,4-thiadiazole, piperazine, pyridine 3-Methyl (thiadiazole), 5-CF3 (pyridine) ~435.3 Hypothesized antiproliferative
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) Piperazine, tetrazole Phenylsulfonyl, tetrazole-thiol 450–550 (varies) Antiproliferative (tested in vitro)
2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid 1,3,4-thiadiazole, triazole Ethanoic acid, phenylamino ~450.2 Molecular modeling (enzyme inhibition)
4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone Piperazine, pyridazine, triazole Thiophen-2-yl, pyridazine ~408.4 Unspecified (PubChem entry)

Functional and Pharmacokinetic Insights

  • Piperazine Modifications: The target compound’s piperazine is linked to a trifluoromethylpyridine, unlike the phenylsulfonyl-piperazine in ’s analogues.
  • Heterocyclic Core : Replacing tetrazole () or triazole () with a 1,2,4-thiadiazole introduces sulfur-based hydrogen-bonding and increased rigidity, which could improve target binding specificity .
  • Trifluoromethyl Impact: The 5-CF3 group on pyridine in the target compound contrasts with non-fluorinated pyridines in analogues (e.g., ). Fluorination typically enhances membrane permeability and bioavailability .

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